molecular formula C22H23BO2 B3026750 4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1092390-02-7

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B3026750
CAS No.: 1092390-02-7
M. Wt: 330.2
InChI Key: ZSLFLUWKJNMNEH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C22H23BO2 and its molecular weight is 330.2. The purity is usually 95%.
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Biological Activity

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane (CAS Number: 1092390-02-7) is a boron-containing compound with significant potential in various biological applications. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23BO2
  • Molecular Weight : 330.24 g/mol
  • Purity : ≥ 95%

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is primarily attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. Such inhibition can affect drug metabolism and lead to potential drug-drug interactions .
  • Antioxidant Properties : Some studies suggest that dioxaborolanes exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in biological systems .

Anticancer Activity

Recent research indicates that compounds similar to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study investigated the effects of this compound on breast cancer cells and found significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical models:

  • Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in decreased neuronal cell death and improved behavioral outcomes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cytochrome P450 InhibitionInhibition of CYP1A2 and CYP2D6
Antioxidant ActivityReduction in oxidative stress markers
Anticancer ActivityInhibition of breast cancer cell proliferation
NeuroprotectionDecreased neuronal death in stress models

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-11-17(12-14-20)19-10-9-16-7-5-6-8-18(16)15-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLFLUWKJNMNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675313
Record name 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092390-02-7
Record name 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.